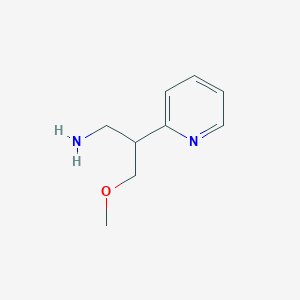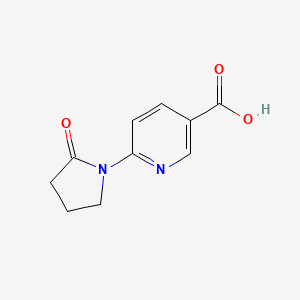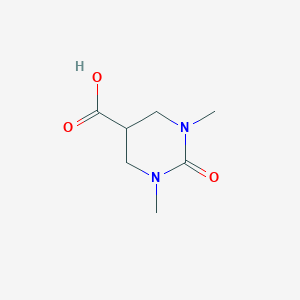![molecular formula C11H12ClNO3 B1470481 2-(7-Chlor-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)essigsäure CAS No. 1783446-99-0](/img/structure/B1470481.png)
2-(7-Chlor-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)essigsäure
Übersicht
Beschreibung
The compound is a derivative of the benzo[b][1,4]oxazin class of compounds . These are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings. They are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds involves a benzene ring fused with an oxazine ring . The oxazine ring contains four carbon atoms, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For similar compounds, properties such as melting point and NMR data can be determined .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Prüfung
Diese Verbindung wird in der pharmazeutischen Prüfung als hochwertiger Referenzstandard verwendet, um präzise Ergebnisse zu gewährleisten . Ihre präzise Struktur und Eigenschaften machen sie zu einem idealen Kandidaten für die Kalibrierung von Instrumenten und die Validierung von analytischen Methoden, die in der Arzneimittelentwicklung eingesetzt werden.
Synthese von Imidazolderivaten
Imidazolderivate, die ein breites Spektrum an biologischen Aktivitäten aufweisen, können unter Verwendung dieser Verbindung als Vorläufer synthetisiert werden . Zu diesen Aktivitäten gehören antibakterielle, antimykotische und antivirale Eigenschaften, was sie zu einem wertvollen Ausgangspunkt für die Entwicklung neuer Medikamente macht.
Antimikrobielle Aktivität
Die Verbindung wurde auf ihr Potenzial zur Herstellung von Benzo[b][1,4]oxazin-3(4H)-onen untersucht, die über eine Smiles-Umlagerung erhalten werden und antimikrobielle Aktivität aufweisen . Diese Anwendung ist besonders relevant im Kampf gegen arzneimittelresistente Bakterien.
Kognitive Verstärker
Derivate dieser Verbindung, wie z. B. IDRA 21, haben sich als vielversprechend erwiesen, um die kognitiven Funktionen zu verbessern. Studien zeigen, dass sie pharmakologisch induzierte kognitive Defizite abmildern können, was auf eine mögliche Anwendung bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit hindeutet .
Thermophysikalische Eigenschaftsforschung
Die thermophysikalischen Eigenschaften der Verbindung sind in der wissenschaftlichen Forschung von Interesse. Daten zu diesen Eigenschaften sind entscheidend für das Verständnis des Verhaltens organischer Verbindungen unter verschiedenen Temperatur- und Druckbedingungen .
Entzündungshemmende und analgetische Anwendungen
Die Struktur dieser Verbindung ähnelt der von Verbindungen, die in Medikamenten mit entzündungshemmenden und analgetischen Eigenschaften vorkommen. Daher kann sie als Leitstruktur bei der Synthese neuer Medikamente dienen, die auf die Behandlung von Schmerzen und Entzündungen abzielen .
Antitumor- und Antikrebsforschung
Verbindungen mit dem Benzo[b][1,4]oxazin-3-yl-Rest wurden auf ihre Antitumor- und Antikrebsaktivität untersucht. Die einzigartige Struktur dieser Verbindung könnte der Schlüssel zur Synthese neuer Wirkstoffe sein, die auf Krebszellen abzielen .
Entwicklung von COX-Hemmern
Aufgrund ihrer strukturellen Merkmale könnte diese Verbindung bei der Entwicklung von COX-Hemmern eine wichtige Rolle spielen, die bei der Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen von Bedeutung sind .
Wirkmechanismus
The compound “2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a type of benzoxazine derivative . Benzoxazines are a group of heterocyclic compounds that have been studied for their diverse biological activities. They are known to exhibit properties such as anti-inflammatory , antioxidant , antimicrobial , antitumor , and antiviral activities .
The presence of the acetic acid moiety in the compound could potentially enhance its binding affinity with certain enzymes . This could influence its mode of action and the biochemical pathways it affects.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained anti-inflammatory effects, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites may have distinct biological activities and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to specific organelles, such as the mitochondria, where it influences cellular metabolism and energy production . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Eigenschaften
IUPAC Name |
2-(7-chloro-4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-13-8(5-11(14)15)6-16-10-4-7(12)2-3-9(10)13/h2-4,8H,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBUTSCSBMQPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC2=C1C=CC(=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
